N-[(2Z)-6-ethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide
Description
N-[(2Z)-6-ethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide is a benzothiazole-derived compound featuring a propargyl group (prop-2-yn-1-yl) and a methanesulfonylbenzamide moiety. Its synthesis likely involves condensation of a substituted benzothiazole precursor with a methanesulfonylbenzoyl chloride or acid derivative, analogous to the synthesis of structurally related amides such as N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which employs benzoyl chloride and amino alcohol intermediates .
Properties
IUPAC Name |
N-(6-ethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-4-11-22-17-10-9-14(5-2)12-18(17)26-20(22)21-19(23)15-7-6-8-16(13-15)27(3,24)25/h1,6-10,12-13H,5,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZAUYRCPQEUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-ethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Prop-2-yn-1-yl Group: This step involves the alkylation of the benzothiazole core with propargyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Methanesulfonylbenzamide Moiety: This can be done through a coupling reaction using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-ethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.
Substitution: The benzothiazole core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated solvents, strong bases like sodium hydride, and various electrophiles or nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s benzothiazole core is known for its biological activity, making it a candidate for drug discovery and development.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-ethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole core can interact with enzymes and receptors, modulating their activity. The methanesulfonylbenzamide moiety can enhance the compound’s solubility and facilitate its transport across cell membranes. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
A. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Key Differences: The absence of a benzothiazole core and propargyl group distinguishes this compound.
B. Ethyl Benzoate Derivatives ()
- Examples : I-6230, I-6232, I-6273, I-6373, I-6473
- Key Differences: These compounds feature ethyl benzoate backbones with phenethylamino or phenethoxy substituents linked to heterocycles (e.g., pyridazine, isoxazole). Unlike the target compound’s rigid benzothiazole framework, these derivatives prioritize ester functionalities, which may alter metabolic stability or binding kinetics.
Methodological and Application Comparisons
- Synthesis : The target compound’s synthesis may parallel ’s use of acid chlorides but diverges in requiring benzothiazole ring formation and propargylation steps.
- Structural Analysis : X-ray crystallography, as applied in , is critical for confirming the Z-configuration of the benzothiazole-imine bond, with SHELX software enabling high-resolution refinement .
- Directing Groups : The N,O-bidentate group in contrasts with the target’s propargyl group, which may favor alkyne-metal coordination in catalysis.
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Structural Insights : The target compound’s benzothiazole core may confer rigidity and π-stacking capability, differentiating it from flexible ethyl benzoate derivatives .
- Gaps in Data: Direct pharmacological or catalytic performance data (e.g., IC$_{50}$, turnover frequencies) are absent in the provided evidence, limiting quantitative comparison.
- Software Role : SHELX tools (e.g., SHELXT) are critical for resolving complex structures like the target compound’s Z-configuration, as demonstrated in small-molecule crystallography .
Biological Activity
N-[(2Z)-6-ethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide is a complex organic compound that belongs to the benzothiazole family. This compound has garnered attention in recent years due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be represented by the following structure:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₂O₃S₃ |
| Molecular Weight | 396.52 g/mol |
| CAS Number | 1070958-20-1 |
| Solubility | Soluble in DMSO and DMF |
Antitumor Activity
Research has indicated that compounds with a benzothiazole nucleus exhibit significant antitumor properties. A study evaluated various benzothiazole derivatives, including those similar to our compound, for their cytotoxic effects against several cancer cell lines.
Key Findings:
- Cytotoxicity: The compound demonstrated moderate to excellent cytotoxic activity against multiple cancer cell lines such as NCI-H226, SK-N-SH, HT29, MKN-45, and MDA-MB-231.
- Mechanism of Action: The proposed mechanism involves the activation of procaspase-3 kinase, leading to apoptosis in cancer cells. The most promising derivatives showed EC50 values ranging from 0.24 to 0.92 µM .
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains.
Case Study:
A derivative similar to this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell division and metabolism.
- Protein Binding: It can bind to proteins that regulate apoptosis, enhancing cell death in malignant cells.
- DNA Interaction: Some studies suggest that similar compounds can intercalate into DNA, disrupting replication processes.
Summary of Biological Activities
| Activity Type | Test Organisms/Cell Lines | Observed Effects | EC50/IC50 Values |
|---|---|---|---|
| Antitumor Activity | NCI-H226, SK-N-SH | Cytotoxicity | 0.24 - 0.92 µM |
| Antimicrobial Activity | Various bacterial strains | Inhibition of growth | 10 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
